Lipophilicity (XLogP3-AA) Differentiates the Target Compound from its Non-Benzylated Analog
The addition of the N-benzyl group on the piperidine ring of the target compound significantly increases its computed lipophilicity compared to the non-benzylated analog, 1-(2-thienylcarbonyl)piperidine-4-carbohydrazide. This difference is crucial for predicting membrane permeability, solubility, and potential blood-brain barrier penetration [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 1-(2-Thienylcarbonyl)piperidine-4-carbohydrazide: XLogP3-AA = 0.8 |
| Quantified Difference | The target compound is 1.9 log units more lipophilic. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.9 log unit higher XLogP3 value can lead to a >10-fold increase in membrane partitioning, directly impacting a compound's cellular permeability and pharmacokinetic profile for in vitro screening.
- [1] PubChem. Compound Summary for CID 1481479 and CID 688683. National Center for Biotechnology Information (2025). View Source
